Cas no 1779805-52-5 (7-Thia-4-azaspiro[2.5]octane)
![7-Thia-4-azaspiro[2.5]octane structure](https://ja.kuujia.com/scimg/cas/1779805-52-5x500.png)
7-Thia-4-azaspiro[2.5]octane 化学的及び物理的性質
名前と識別子
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- 7-thia-4-azaspiro[2.5]octane
- EN300-7199704
- 1779805-52-5
- SCHEMBL16877457
- 7-Thia-4-azaspiro[2.5]octane
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- インチ: 1S/C6H11NS/c1-2-6(1)5-8-4-3-7-6/h7H,1-5H2
- InChIKey: IIVIBVIVVFABAT-UHFFFAOYSA-N
- SMILES: S1CCNC2(C1)CC2
計算された属性
- 精确分子量: 129.06122053g/mol
- 同位素质量: 129.06122053g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 8
- 回転可能化学結合数: 0
- 複雑さ: 98.7
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.6
- トポロジー分子極性表面積: 37.3Ų
7-Thia-4-azaspiro[2.5]octane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7199704-0.25g |
7-thia-4-azaspiro[2.5]octane |
1779805-52-5 | 0.25g |
$1131.0 | 2023-05-25 | ||
Enamine | EN300-7199704-0.5g |
7-thia-4-azaspiro[2.5]octane |
1779805-52-5 | 0.5g |
$1180.0 | 2023-05-25 | ||
Enamine | EN300-7199704-10.0g |
7-thia-4-azaspiro[2.5]octane |
1779805-52-5 | 10g |
$5283.0 | 2023-05-25 | ||
Enamine | EN300-7199704-0.1g |
7-thia-4-azaspiro[2.5]octane |
1779805-52-5 | 0.1g |
$1081.0 | 2023-05-25 | ||
Enamine | EN300-7199704-1.0g |
7-thia-4-azaspiro[2.5]octane |
1779805-52-5 | 1g |
$1229.0 | 2023-05-25 | ||
Enamine | EN300-7199704-0.05g |
7-thia-4-azaspiro[2.5]octane |
1779805-52-5 | 0.05g |
$1032.0 | 2023-05-25 | ||
Enamine | EN300-7199704-2.5g |
7-thia-4-azaspiro[2.5]octane |
1779805-52-5 | 2.5g |
$2408.0 | 2023-05-25 | ||
Enamine | EN300-7199704-5.0g |
7-thia-4-azaspiro[2.5]octane |
1779805-52-5 | 5g |
$3562.0 | 2023-05-25 |
7-Thia-4-azaspiro[2.5]octane 関連文献
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
7-Thia-4-azaspiro[2.5]octaneに関する追加情報
7-Thia-4-Azaspiro[2.5]octane: A Comprehensive Overview
7-Thia-4-azaspiro[2.5]octane is a unique heterocyclic compound with a spirocyclic structure, consisting of a five-membered ring fused to a six-membered ring. The compound is characterized by the presence of sulfur (S) and nitrogen (N) atoms in its structure, which contributes to its distinct chemical properties. The CAS number for this compound is 1779805-52-5, and it has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its potential applications.
The spirocyclic structure of 7-thia-4-azaspiro[2.5]octane is a result of the fusion of a thiirane (three-membered sulfur-containing ring) and a pyrrolidine (five-membered nitrogen-containing ring). This structural arrangement imparts unique electronic and steric properties to the molecule, making it an interesting candidate for various chemical transformations and biological studies. Recent advancements in synthetic methodologies have enabled researchers to explore novel routes for the synthesis of this compound, further expanding its potential applications.
One of the most notable aspects of 7-thia-4-azaspiro[2.5]octane is its role in drug discovery. The compound has been investigated as a potential lead molecule for developing bioactive agents targeting various therapeutic areas, including neurodegenerative diseases, cancer, and inflammation. Its ability to act as a scaffold for incorporating functional groups has made it a valuable tool in medicinal chemistry. For instance, recent studies have demonstrated that derivatives of 7-thia-4-azaspiro[2.5]octane exhibit promising anti-inflammatory activity by modulating key signaling pathways involved in chronic inflammatory conditions.
In addition to its pharmacological applications, 7-thia-4-azaspiro[2.5]octane has also found utility in materials science. The compound's ability to form stable coordination complexes with transition metals has led to its use in catalytic applications. For example, researchers have reported that certain derivatives of 7-thia-4-azaspiro[2.5]octane can serve as efficient ligands for palladium-catalyzed cross-coupling reactions, which are widely used in organic synthesis.
The synthesis of 7-thia-4-azaspiro[2.5]octane involves a multi-step process that typically begins with the preparation of the thiirane ring followed by cyclization to form the spirocyclic structure. Recent advancements in catalytic methods have significantly improved the efficiency and selectivity of these reactions, enabling the scalable production of the compound. Moreover, green chemistry approaches have been explored to minimize the environmental impact of its synthesis.
From an analytical standpoint, 7-thia-4-azaspiro[2.5]octane has been extensively studied using advanced spectroscopic techniques such as NMR and mass spectrometry. These studies have provided valuable insights into the compound's electronic structure and reactivity, further enhancing our understanding of its behavior in different chemical environments.
In conclusion, 7-thia-4-azaspiro[2.5]octane is a versatile compound with a wide range of applications across multiple disciplines. Its unique structural features and reactivity make it an invaluable tool for researchers in both academia and industry. As ongoing research continues to uncover new properties and applications of this compound, it is likely to play an increasingly important role in the development of novel drugs and advanced materials.
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